molecular formula C11H12FNO2 B1468782 (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1339770-02-3

(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone

Cat. No. B1468782
M. Wt: 209.22 g/mol
InChI Key: OFDFKLDYEXFNII-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, also known as FMH, is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic molecule with a unique structure and properties, which makes it particularly useful for certain types of experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, synthesized from compounds related to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, have demonstrated promising antibacterial and antifungal activities. These compounds are particularly effective against bacterial strains like Staphylococcus aureus and Escherichia coli, although their antifungal efficacy is limited (Gadakh et al., 2010).

Development of P2X7 Antagonist for Mood Disorders

  • A dipolar cycloaddition reaction was utilized to create P2X7 antagonists containing fluorine, similar to the structure of (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone. These compounds have shown potential in the treatment of mood disorders, with promising results in preclinical studies (Chrovian et al., 2018).

Catalyst-Free Synthesis in Heterocyclic Chemistry

  • The efficient, catalyst- and solvent-free synthesis of heterocyclic compounds related to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has been explored. These methods are significant for developing novel pharmaceuticals with potential applications in various therapeutic areas (Moreno-Fuquen et al., 2019).

Antibacterial Activity of Triazole Analogues

  • Novel triazole analogues, structurally similar to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, have been synthesized and shown to possess significant antibacterial properties, particularly against human pathogenic bacteria (Nagaraj et al., 2018).

Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles

  • Research on the synthesis of fluoro-substituted pyrazolyl benzoxazoles, related to the chemical structure of interest, has been conducted. These compounds have been evaluated for biological activity, highlighting the importance of fluorine atoms in medicinal chemistry (Jadhav et al., 2015).

Antitumor Activity in Cancer Research

  • Studies have shown that compounds similar to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone exhibit antitumor activities. These findings are crucial for the development of new cancer therapies (Tang & Fu, 2018).

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDFKLDYEXFNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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